2-(2-Fluorophenyl)Acetaldehyde

Physicochemical characterization Distillation purification Process chemistry

2-(2-Fluorophenyl)acetaldehyde (CAS 75321-85-6) is a fluorinated aromatic aldehyde belonging to the phenylacetaldehyde family, distinguished by a single fluorine atom at the ortho position of the benzene ring relative to the two-carbon acetaldehyde chain. With molecular formula C₈H₇FO and molecular weight 138.14 g/mol, the compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 75321-85-6
Cat. No. B1287073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)Acetaldehyde
CAS75321-85-6
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC=O)F
InChIInChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
InChIKeyNSEOYYODXJXMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)Acetaldehyde (CAS 75321-85-6): Ortho-Fluorinated Phenylacetaldehyde Building Block for Selection-Sensitive Synthesis


2-(2-Fluorophenyl)acetaldehyde (CAS 75321-85-6) is a fluorinated aromatic aldehyde belonging to the phenylacetaldehyde family, distinguished by a single fluorine atom at the ortho position of the benzene ring relative to the two-carbon acetaldehyde chain . With molecular formula C₈H₇FO and molecular weight 138.14 g/mol, the compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis [1]. The ortho-fluorine substitution imparts distinct steric and electronic properties that differentiate this isomer from its para- (CAS 1736-67-0) and meta- (CAS 75321-89-0) counterparts, as well as from non-fluorinated phenylacetaldehyde (CAS 122-78-1), creating measurable differences in physicochemical properties, reactivity, and downstream application profiles that directly inform procurement decisions.

Why 2-(2-Fluorophenyl)Acetaldehyde Cannot Be Casually Replaced by Other Fluorophenylacetaldehyde Isomers


The three mono-fluorinated phenylacetaldehyde positional isomers (ortho, meta, para) are isosteric and share identical molecular formula, molecular weight (138.14 g/mol), and polar surface area (17.07 Ų) [1]. However, the ortho-fluorine's proximity to the reactive aldehyde group creates a unique stereoelectronic environment that measurably alters boiling point, metabolic enzyme interaction profile, and the reactivity of downstream derivatives. Critically, the ortho-fluoro isomer serves as the direct synthetic precursor to specific pharmaceutical intermediates—such as Ethyl[2-(2-fluorophenyl)ethyl]amine via reductive amination with ethylamine—where substitution with the para or meta isomer would yield a structurally distinct product with divergent biological activity . The decarboxylation rate of the derived 2-fluorophenylacetic acid is 2.3-fold faster than the para isomer, demonstrating that even when the aldehyde is oxidized to the carboxylic acid, the ortho substitution pattern continues to govern reaction kinetics in ways not predictable from the para or meta analogs [2].

2-(2-Fluorophenyl)Acetaldehyde (CAS 75321-85-6): Comparator-Anchored Quantitative Differentiation Evidence


Boiling Point Depression: Ortho-Fluoro Isomer Is 5.2°C More Volatile Than Para Isomer

The ortho-fluorine substitution lowers the boiling point of 2-(2-fluorophenyl)acetaldehyde relative to the para isomer. Target compound boiling point is 199.4 ± 15.0 °C at 760 mmHg (predicted) . The para isomer (CAS 1736-67-0) boils at 204.6 ± 15.0 °C at 760 mmHg (predicted) . This 5.2 °C difference, while modest in absolute terms, is significant for vacuum distillation separation of isomer mixtures and for process engineers designing purification protocols where thermal exposure must be minimized to prevent aldehyde oxidation or polymerization.

Physicochemical characterization Distillation purification Process chemistry

Downstream Decarboxylation Reactivity: Ortho-Fluorophenylacetic Acid Decarboxylates 2.3× Faster Than Para

When 2-(2-fluorophenyl)acetaldehyde is oxidized to 2-fluorophenylacetic acid (a common downstream transformation), the ortho isomer exhibits a relative decarboxylation rate constant of 2.3, compared to the para isomer assigned a baseline relative rate of 1.0, under hydrothermal conditions at 300 °C and 103 MPa [1]. The reported reactivity order is para (1) < ortho (2.3) < meta (26). This 2.3-fold rate enhancement arises from the ortho-fluorine's combined inductive electron-withdrawing effect and resonance electron-donating effect, which stabilizes the benzyl anion intermediate differently than para substitution.

Reaction kinetics Decarboxylation Carboxylic acid derivatives

CYP1A2 Inhibition Flag: Computational Prediction Identifies Target Compound as CYP1A2 Inhibitor

Computational ADME profiling predicts that 2-(2-fluorophenyl)acetaldehyde is a CYP1A2 inhibitor (Yes), while showing no predicted inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This isolated CYP1A2 inhibition flag, combined with high predicted gastrointestinal absorption, BBB permeability, and a Consensus LogP of 2.02, represents a distinct in silico ADME signature that differentiates this building block from its non-fluorinated parent phenylacetaldehyde (LogP ~1.78 ). Caution: this is a computational prediction for the aldehyde building block itself, not a drug-like derivative; experimental confirmation is required. No comparable CYP inhibition data are publicly available for the para or meta isomers at this time.

Drug metabolism Cytochrome P450 ADME prediction

Density Differential: Ortho-Fluoro Phenylacetaldehyde Is 8.5% Denser Than Non-Fluorinated Parent

The introduction of a single ortho-fluorine atom increases the density of phenylacetaldehyde from 1.029 g/cm³ (non-fluorinated) to 1.116 g/cm³ for the target compound . This +0.087 g/cm³ (8.5%) increase is attributable to the higher atomic mass of fluorine versus hydrogen. Notably, all three mono-fluorinated isomers (ortho, meta, para) share essentially identical density (~1.116 g/cm³), meaning density does not differentiate among fluorinated isomers but does distinguish the fluorinated series from the non-fluorinated parent. This property matters for solvent selection during extraction, phase-separation behavior in biphasic reactions, and shipping/ storage volume calculations.

Physical property Formulation Process engineering

Enzyme Substrate Competence: 65% Conversion in Pictet–Spengler-Type Biocatalytic Reaction

2-(2-Fluorophenyl)acetaldehyde serves as a competent substrate for the enzyme norcoclaurine synthase (EC 4.2.1.78) from Thalictrum flavum, catalyzing the Pictet–Spengler condensation with dopamine to yield (1S)-1-[2-(2-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol with 65% conversion after 3 hours [1]. This demonstrates that the ortho-fluorophenyl group is sterically and electronically tolerated in the enzyme active site. No comparable conversion data are available for the para- or meta-fluoro isomers in this specific enzyme system, but the result establishes the ortho isomer as a validated substrate for biocatalytic tetrahydroisoquinoline synthesis, a scaffold prevalent in alkaloid natural products and CNS drug discovery.

Biocatalysis Enzyme kinetics Tetrahydroisoquinoline synthesis

Synthetic Route Specificity: Ortho Isomer Is the Direct Precursor for Ethyl[2-(2-fluorophenyl)ethyl]amine via Reductive Amination

Ethyl[2-(2-fluorophenyl)ethyl]amine, a recognized intermediate in the synthesis of pharmaceuticals targeting neurological disorders, is prepared via reductive amination of 2-(2-fluorophenyl)acetaldehyde with ethylamine, typically employing sodium cyanoborohydride or hydrogen gas with a palladium-on-carbon catalyst . This synthetic route is structurally specific to the ortho-fluoro isomer; using the para- or meta-fluoro isomer would produce the corresponding para- or meta-fluorophenethylamine derivative, which are distinct chemical entities with different pharmacological profiles. The ortho-fluorine position is thus not interchangeable in the context of target-oriented synthesis of ortho-fluorophenethylamine-containing drug candidates.

Reductive amination Pharmaceutical intermediate CNS drug synthesis

2-(2-Fluorophenyl)Acetaldehyde (CAS 75321-85-6): Evidence-Backed Application Scenarios for Scientific Procurement


Ortho-Fluorophenethylamine Drug Discovery: Reductive Amination to CNS-Targeted Intermediates

2-(2-Fluorophenyl)acetaldehyde is the direct precursor for ortho-fluorophenethylamine scaffolds via reductive amination with primary or secondary amines. As demonstrated, reaction with ethylamine yields Ethyl[2-(2-fluorophenyl)ethyl]amine, a key intermediate for neurological disorder drug candidates . The ortho-fluorine position is structurally non-negotiable in this context; no other fluorophenylacetaldehyde isomer can deliver the identical product. This application is particularly relevant for medicinal chemistry groups exploring fluorinated analogs of phenethylamine-based GPCR ligands, where the ortho-fluorine can modulate target binding through steric and electronic effects distinct from para or meta substitution.

Biocatalytic Tetrahydroisoquinoline Synthesis via Norcoclaurine Synthase

The demonstrated 65% enzymatic conversion of 2-(2-fluorophenyl)acetaldehyde with dopamine by Thalictrum flavum norcoclaurine synthase (EC 4.2.1.78) establishes a biocatalytic route to fluorinated tetrahydroisoquinolines . This Pictet–Spengler-type condensation produces C-1 substituted tetrahydroisoquinoline derivatives bearing the ortho-fluorophenyl group, a scaffold found in numerous bioactive alkaloids. Procurement of the ortho isomer is warranted for groups pursuing enzyme-mediated synthesis of fluorinated isoquinoline libraries, as the enzyme's tolerance for the ortho-fluorophenyl substrate has been empirically validated.

Decarboxylative Transformations with Tunable Kinetics via Ortho-Fluorophenylacetic Acid

For synthetic sequences proceeding through 2-fluorophenylacetic acid (obtained by oxidation of 2-(2-fluorophenyl)acetaldehyde), the ortho isomer offers a relative decarboxylation rate of 2.3 versus 1.0 for the para isomer at 300 °C and 103 MPa . This intermediate rate positions the ortho isomer as a synthetically useful compromise: faster than the sluggish para but far more controllable than the rapidly decarboxylating meta isomer (relative rate 26). Research groups employing hydrothermal or high-temperature decarboxylation methodology can select the ortho isomer when moderate, predictable decarboxylation kinetics are desired.

CYP1A2-Aware Fragment-Based Drug Design Starting from Ortho-Fluorinated Aldehyde

The computational prediction that 2-(2-fluorophenyl)acetaldehyde is a CYP1A2 inhibitor (with no predicted inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4) makes this building block relevant for fragment-based drug discovery programs where early awareness of CYP interaction potential guides lead optimization. Medicinal chemists can proactively design around the CYP1A2 liability or exploit it for target engagement in CYP1A2-overexpressing tumor environments. The predicted high GI absorption and BBB permeability further support its consideration for CNS-penetrant compound libraries.

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